(3S)-3-ethyl-1-methylpiperazine hydrochloride (3S)-3-ethyl-1-methylpiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733118
InChI: InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1
SMILES:
Molecular Formula: C7H17ClN2
Molecular Weight: 164.67 g/mol

(3S)-3-ethyl-1-methylpiperazine hydrochloride

CAS No.:

Cat. No.: VC15733118

Molecular Formula: C7H17ClN2

Molecular Weight: 164.67 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-ethyl-1-methylpiperazine hydrochloride -

Specification

Molecular Formula C7H17ClN2
Molecular Weight 164.67 g/mol
IUPAC Name (3S)-3-ethyl-1-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1
Standard InChI Key MFVIIFUXRASKAW-FJXQXJEOSA-N
Isomeric SMILES CC[C@H]1CN(CCN1)C.Cl
Canonical SMILES CCC1CN(CCN1)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (3S)-3-ethyl-1-methylpiperazine hydrochloride is C₇H₁₈Cl₂N₂, with a molar mass of 201.14 g/mol. Its structure features a piperazine core where the ethyl group occupies the 3S position, and the methyl group is at the 1-position (Figure 1). The stereochemistry is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight201.14 g/mol
Boiling Point286.7°C (estimated)
Density0.981 g/cm³
SolubilityHighly soluble in polar solvents

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of related piperazine derivatives, such as (S)-1-Boc-3-ethylpiperazine, reveal distinct signals for the ethyl group (δ 1.0–1.2 ppm, triplet) and methyl group (δ 2.3 ppm, singlet) . Infrared (IR) spectroscopy typically shows N-H stretching vibrations near 3300 cm⁻¹ and C-Cl bonds at 700 cm⁻¹.

Synthetic Methodologies

Stereoselective Synthesis

The synthesis of (3S)-3-ethyl-1-methylpiperazine hydrochloride involves multi-step processes to ensure enantiomeric purity. A patented method for a related compound, (R)-3-ethylpiperidine hydrochloride, illustrates the use of Pd/C-catalyzed hydrogenation under high pressure (20 atm) to reduce a pyridine intermediate to piperidine . Although this protocol targets the R-enantiomer, analogous strategies with chiral catalysts could yield the S-configuration .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Ring Hydrogenation5% Pd/C, H₂ (20 atm), 40°C100%
Salt FormationHCl gas in diethyl ether95%

Optimization Challenges

Key challenges include:

  • Stereochemical Control: Avoiding racemization during N-alkylation or salt formation.

  • Purification: Removing byproducts like unreacted benzyl chloride via ether washes .

  • Scale-Up: Transitioning from batch to continuous flow reactors to improve efficiency.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., acetonitrile, DMF) but limited solubility in nonpolar solvents. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Acid-Base Behavior

As a dihydrochloride salt, it dissociates in aqueous solutions to form a diprotonated piperazine species (pKa₁ ≈ 9.5, pKa₂ ≈ 5.2), making it suitable for buffered formulations.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to N-Boc-protected piperazines, which are pivotal in peptide synthesis . For example, (S)-1-Boc-3-ethylpiperazine (CAS 928025-56-3) is used to introduce chiral centers into drug candidates .

Material Science

Its hygroscopic nature makes it a candidate for ionic liquid formulations, where chloride ions enhance conductivity.

Future Directions

Synthetic Innovations

  • Enzymatic Resolution: Lipase-catalyzed acylations to improve enantiomeric excess.

  • Flow Chemistry: Microreactors for safer HCl gas handling .

Pharmacological Studies

  • In Vivo Efficacy: Testing in neurodegenerative disease models.

  • Structure-Activity Relationships: Modifying substituents to enhance selectivity .

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